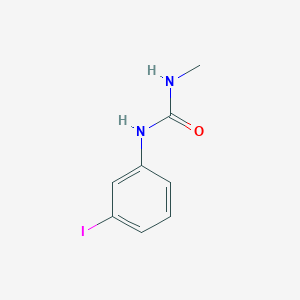![molecular formula C12H16ClN3O3 B7464807 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS), which makes it a valuable tool for studying oxidative stress and related pathways.
Mecanismo De Acción
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide generates ROS through a redox cycling mechanism that involves the transfer of electrons between 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide and cellular components such as NADH and NADPH. This leads to the production of superoxide anion, hydrogen peroxide, and other ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been shown to induce a variety of biochemical and physiological effects, including mitochondrial dysfunction, activation of stress signaling pathways, and induction of apoptosis. 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has also been shown to induce oxidative damage to cellular components, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide in lab experiments is its ability to generate ROS in a controlled manner, which allows for the study of oxidative stress and related pathways. However, 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide also has limitations, including its potential toxicity and the need for careful handling and disposal due to its reactive properties.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide, including the development of new derivatives with improved properties, the study of its effects on specific cell types and pathways, and the development of new therapeutic approaches based on its ability to induce oxidative stress and apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanisms underlying 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide-induced oxidative stress and its potential role in the development of various diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoyl chloride with N,N-dimethyl-1,3-propanediamine to yield 4-chloro-N,N-dimethyl-3-nitrobenzamide. This intermediate is then reacted with 1,3-dibromo-2-propanol to yield 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been used in a variety of scientific research applications, including studies on oxidative stress, mitochondrial dysfunction, and apoptosis. 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been shown to induce oxidative stress in a variety of cell types, including cancer cells, and has been used as a tool to study the role of ROS in cancer cell growth and survival.
Propiedades
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-15(2)7-3-6-14-12(17)9-4-5-10(13)11(8-9)16(18)19/h4-5,8H,3,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCCFFQHRWLVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)


![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)




![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)
![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)

